4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde
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Overview
Description
4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of methoxy groups at the 4 and 7 positions, a propyl group at the 6 position, and an aldehyde group at the 5 position of the benzodioxole ring. It is a derivative of apiol, a natural polyalkoxyallylbenzene found in parsley and dill seeds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde involves the formylation of dihydroapiol. The procedure is as follows :
Starting Material: Dihydroapiol is used as the starting material.
Formylation Reaction: A solution of 4,7-dimethoxy-5-propyl-1,3-benzodioxole (2.1 g, 9.3 mmol) in a formylation mixture (12.8 mmol) and dry dichloromethane (15 mL) is added dropwise to a solution of tin(IV) chloride (7.0 g, 27 mmol) in dry dichloromethane (15 mL) at -10°C.
Reaction Conditions: The reaction mixture is kept for 1 hour at 0°C and then poured into water (100 mL).
Isolation: The product is isolated and purified to obtain this compound with a yield of 90%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: 4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-carboxylic acid.
Reduction: 4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-methanol.
Substitution: Products depend on the nucleophile used; for example, 4,7-dimethoxy-6-propyl-1,3-benzodioxole-5-amine when using an amine.
Scientific Research Applications
4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde has several scientific research applications :
Chemistry: It serves as an intermediate in the synthesis of methoxy-analogues of coenzymes Q, which are important in various biochemical processes.
Biology: It has been studied for its potential antitumor properties, particularly in inhibiting the metastasis of breast, skin (melanoma), and ovarian cancers.
Medicine: Its derivatives are being explored for their potential use in cancer treatment.
Industry: It can be used in the synthesis of other biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde involves its interaction with various molecular targets and pathways . For example, its antitumor properties are attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and metastasis. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the oxidative stress response and apoptosis pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Known for its anti-inflammatory activity.
4,5-Dimethoxy-6-(2-propenyl)-1,3-benzodioxole: Another derivative with similar structural features.
4,5-Dimethoxy-6-(1-propenyl)-1,3-benzodioxole:
Uniqueness
4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its potential as an intermediate in the synthesis of coenzyme Q analogues and its antitumor properties make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
4,7-dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-5-8-9(6-14)11(16-3)13-12(10(8)15-2)17-7-18-13/h6H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZICQQPNSAWJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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